Product packaging for 1-(2-bromoethyl)-2-methyl-1H-imidazole(Cat. No.:CAS No. 581103-38-0)

1-(2-bromoethyl)-2-methyl-1H-imidazole

Cat. No.: B3145754
CAS No.: 581103-38-0
M. Wt: 189.05 g/mol
InChI Key: IFTYLSWVLWWBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Organic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in organic and medicinal chemistry. irjet.netisca.me Its significance stems from its presence in a vast array of crucial biological molecules and its versatile role as a synthetic building block. irjet.netrjptonline.org The imidazole core is found in the essential amino acid histidine, the neurotransmitter histamine, and in the purine (B94841) bases of nucleic acids, highlighting its fundamental role in biological systems. irjet.netwikipedia.org

The unique electronic and structural features of the imidazole nucleus, being an electron-rich aromatic system, allow it to interact readily with various enzymes and receptors in biological pathways. irjet.net This has led to the development of a multitude of imidazole-containing pharmaceuticals with a broad spectrum of activities. rjptonline.org These include antifungal agents (e.g., ketoconazole, clotrimazole), anticancer therapies, and antihypertensive medications. rjptonline.orgwikipedia.org The therapeutic diversity of imidazole derivatives is extensive, with research demonstrating their potential as anti-inflammatory, antibacterial, antiviral, antidiabetic, and antimalarial agents. irjet.netnih.gov Consequently, the synthesis and functionalization of imidazole derivatives remain a highly active and rapidly advancing area of research, aimed at the discovery of new therapeutic agents. irjet.netnih.gov

Contextualizing 1-(2-bromoethyl)-2-methyl-1H-imidazole within Alkylated Imidazole Chemistry

Alkylated imidazoles are a specific class of derivatives where one or both nitrogen atoms of the imidazole ring are substituted with an alkyl group. This process of alkylation is a fundamental strategy in organic synthesis to modify the properties and reactivity of the imidazole core. The introduction of alkyl chains can influence factors such as solubility, lipophilicity, and metabolic stability, which are critical for the development of drug candidates. isca.meacs.org Furthermore, attaching a reactive functional group to the alkyl chain, as seen in this compound, transforms the molecule into a valuable synthetic intermediate.

This compound is characterized by a methyl group at the 2-position and a bromoethyl group at the 1-position of the imidazole ring. The bromoethyl group is a key feature, providing a reactive site for nucleophilic substitution reactions. This allows for the facile attachment of the 2-methyl-1H-imidazolyl moiety to larger, more complex molecular scaffolds. Research into alkylated imidazoles often focuses on their synthesis and subsequent chemical transformations. publish.csiro.au The synthesis of this compound itself is a clear example of alkylation chemistry, typically involving the reaction of 2-methylimidazole (B133640) with an excess of 1,2-dibromoethane (B42909) under basic conditions. newdrugapprovals.orgnewdrugapprovals.org

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC6H9BrN2 (for the free base) sigmaaldrich.com
AppearanceSolid sigmaaldrich.comsigmaaldrich.com
Melting Point79-80 °C newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org
InChI KeyIFEOSQZAGJFBDF-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Scope and Objectives of Academic Inquiry on the Compound

The primary focus of academic and industrial research on this compound is not on the intrinsic biological activity of the compound itself, but rather on its application as a key intermediate in multi-step organic syntheses. The presence of the reactive bromoethyl handle makes it an ideal building block for constructing more elaborate molecules, particularly in the pharmaceutical sector.

A significant objective documented in the literature is its use in the synthesis of Imidafenacin, an anticholinergic agent used for treating overactive bladder. newdrugapprovals.orgnewdrugapprovals.org In the synthesis of Imidafenacin, this compound is reacted with a diphenylacetonitrile (B117805) derivative to form the core structure of the final drug molecule. newdrugapprovals.orgnewdrugapprovals.org Therefore, the objectives of inquiry include optimizing the synthesis of this compound to achieve high yield and purity, as this directly impacts the efficiency and cost-effectiveness of producing the final active pharmaceutical ingredient. newdrugapprovals.orgnewdrugapprovals.org Investigations focus on reaction conditions, such as the choice of base, solvent, and temperature, to improve the manufacturing process. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org

Example Synthesis of this compound
ReactantsReagents & SolventsConditionsYieldSource
2-methylimidazole, 1,2-dibromoethaneNaOH, Na2CO3, Tetrabutylammonium (B224687) chlorideHeated to 40 °C, 5 hours85.1% newdrugapprovals.orgnewdrugapprovals.org
2-methylimidazole, 1,2-dibromoethaneKOH, K2CO3, Tetrabutylammonium bromideHeated to 20 °C, 10 hours71.2% newdrugapprovals.org
2-methylimidazole, 1,2-dibromoethane50% aqueous KOH, Dimethyl sulfoxide (B87167) (DMSO), Toluene, Tetrabutylammonium bromide (TBAB)40 °C, 0.5 hours88.5% newdrugapprovals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrN2 B3145754 1-(2-bromoethyl)-2-methyl-1H-imidazole CAS No. 581103-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-2-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTYLSWVLWWBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581103-38-0
Record name 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Utility of 1 2 Bromoethyl 2 Methyl 1h Imidazole As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Architectures

The presence of a reactive alkyl halide in 1-(2-bromoethyl)-2-methyl-1H-imidazole makes it an excellent substrate for the construction of more elaborate heterocyclic systems through the formation of new carbon-heteroatom bonds and the synthesis of fused imidazole (B134444) rings.

Derivatization via C-N and C-S Bond Formation

The electrophilic nature of the carbon atom bearing the bromine atom in this compound facilitates nucleophilic substitution reactions with a wide range of nitrogen and sulfur nucleophiles, leading to the formation of new C-N and C-S bonds.

The alkylation of primary and secondary amines with alkyl halides is a fundamental method for the formation of C-N bonds. In this context, this compound can react with various amines to yield N-substituted imidazole derivatives. This reaction is crucial for introducing the 2-methyl-1H-imidazol-1-ylethyl moiety into larger molecules, a common strategy in the development of pharmacologically active compounds.

Similarly, the reaction with sulfur nucleophiles, such as thiols, provides a straightforward route to S-substituted derivatives. For instance, the reaction of this compound with a thiol would yield a thioether. A study on the reaction of a related compound, 2-(bromomethyl)-1,3-thiaselenole, with 1-methyl-1H-imidazol-2-thiol demonstrated the formation of new C-S and C-N bonds, showcasing the reactivity of such bromo-functionalized heterocycles. researchgate.net This highlights the potential of this compound to undergo similar transformations.

A notable example of derivatization through C-N bond formation involves the reaction of 1-(2-bromoethyl)-2-methyl-5-nitroimidazole with 5-arylidenethiazolidin-2,4-dione, which resulted in the formation of 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione derivatives. nih.gov

Reactant 1Reactant 2ProductBond Formed
1-(2-bromoethyl)-2-methyl-5-nitroimidazole5-arylidenethiazolidin-2,4-dione3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dioneC-N

Synthesis of Fused Imidazole Systems

The bifunctional nature of this compound, possessing both a nucleophilic imidazole ring and an electrophilic bromoethyl side chain, makes it a prime candidate for the synthesis of fused imidazole systems through intramolecular cyclization reactions. These fused systems are of significant interest due to their prevalence in biologically active molecules.

One important class of fused imidazoles is the imidazo[2,1-b]thiazoles. The synthesis of these systems often involves the reaction of a 2-aminothiazole derivative with an α-haloketone. While direct synthesis from this compound is not explicitly detailed in the available literature, its structure suggests a potential pathway. For instance, conversion of the bromoethyl group to a suitable functional group could be followed by reaction with a thiazole precursor to facilitate cyclization and form the fused ring system. The general synthetic strategies for imidazo[2,1-b]thiazoles often utilize one-pot multi-component reactions or microwave-assisted synthesis to construct the bicyclic core. researchgate.netmdpi.comnih.gov

Incorporation into Multifunctional Molecular Scaffolds

The 2-methylimidazole (B133640) moiety is a key component in many pharmaceutical compounds. The ability to introduce this scaffold into larger, more complex molecules using this compound as a synthetic handle is of great importance in drug discovery.

A significant application is seen in the synthesis of nitroimidazole-based compounds, which are known for their antimicrobial and anticancer properties. Research has shown that 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, a close analog of the title compound, serves as a crucial intermediate in the construction of functionalized nitroimidazole scaffolds. nih.gov For example, its reaction with 5-arylidenethiazolidin-2,4-dione leads to derivatives that have been evaluated for their biological activity. nih.gov This demonstrates the role of the this compound framework in building multifunctional molecules with potential therapeutic applications.

Starting MaterialReagentResulting ScaffoldPotential Application
1-(2-bromoethyl)-2-methyl-5-nitroimidazole5-arylidenethiazolidin-2,4-dione3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dioneAntimicrobial

Role in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency and the generation of chemical diversity.

The development of novel MCRs involving this compound could open up new avenues for the synthesis of structurally diverse heterocyclic compounds with a wide range of potential applications.

Computational and Theoretical Investigations of 1 2 Bromoethyl 2 Methyl 1h Imidazole

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of molecules. nih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for investigating imidazole (B134444) derivatives. nih.goviucr.orgacs.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. ekb.eg A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-311G(d,p), are employed to determine these energy values. nih.govnih.gov For imidazole derivatives, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO distribution can vary depending on the substituents.

The energies of these orbitals are used to calculate various global reactivity descriptors, which predict the behavior of the molecule in chemical reactions. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific data for 1-(2-bromoethyl)-2-methyl-1H-imidazole is not available, the following table presents representative DFT-calculated values for a related substituted benzimidazole derivative, illustrating the typical results obtained from such analyses. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Substituted Benzimidazole Derivative (Energies in eV). nih.gov
ParameterSymbolFormulaCalculated Value (eV)
Energy of HOMOEHOMO--5.698
Energy of LUMOELUMO--1.817
Energy GapΔEELUMO - EHOMO3.881
Ionization PotentialI-EHOMO5.698
Electron AffinityA-ELUMO1.817
Electronegativityχ(I + A) / 23.757
Chemical Hardnessη(I - A) / 21.940
SoftnessS1 / η0.515
Electrophilicity Indexωχ2 / (2η)3.636

A moderate energy gap, such as the one shown, indicates a molecule with significant stability but also capable of participating in chemical reactions. The distribution of the HOMO and LUMO across the this compound structure would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively.

Computational modeling is instrumental in elucidating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often difficult to observe experimentally. rsc.org For N-alkylimidazoles like this compound, computational studies can clarify the mechanisms of their synthesis and subsequent reactions, such as nucleophilic substitution at the bromo-substituted carbon. acs.orgrsc.org

For instance, the synthesis of imidazolium-based ionic liquids from N-alkylimidazoles has been studied computationally. acs.org DFT calculations can be used to model the reaction profile of the SN2 reaction between the imidazole nitrogen and an alkyl halide. This involves locating the transition state structure and calculating its energy relative to the reactants and products. The resulting activation energy (Ea) provides a quantitative measure of the reaction's kinetic feasibility.

Key insights from such computational studies include:

Transition State Geometry: Identifying the precise arrangement of atoms at the peak of the energy barrier, confirming the concerted nature of bond-forming and bond-breaking processes in SN2 reactions.

Activation Energy: Quantifying the energy barrier that must be overcome for the reaction to proceed. This allows for comparison of reaction rates with different substrates or under different conditions.

Computational methods have become essential for understanding and predicting the outcomes of complex organic reactions involving imidazole scaffolds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For a molecule like this compound, which possesses a flexible bromoethyl side chain, MD simulations can provide valuable insights into its conformational landscape. nih.gov

While specific MD studies on this exact compound are not prominent in the literature, the methodology is widely applied to similar molecules, such as imidazolium-based ionic liquids and imidazole-containing enzyme inhibitors. nih.govaip.org An MD simulation would involve the following steps:

Force Field Parametrization: Assigning a set of parameters (a force field) that defines the potential energy of the system based on the positions of its atoms.

System Solvation: Placing the molecule in a simulation box, typically filled with a solvent like water, to mimic solution-phase conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a period of time (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of the resulting trajectory would reveal:

Preferred Conformations: Identifying the most stable, low-energy arrangements of the bromoethyl side chain relative to the imidazole ring.

Conformational Dynamics: Understanding the rates and pathways of transition between different conformations.

Solvent Effects: Observing how interactions with solvent molecules influence the conformational preferences of the solute.

Such information is crucial for understanding how the molecule interacts with other molecules, such as receptors in a biological system or other reactants in a chemical process. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. eurjchem.comscirp.org By mapping properties onto a surface defined by the molecule's electron density contribution to the crystal, one can dissect the types and relative importance of different intermolecular contacts. nih.gov

For this analysis, data from the closely related compound 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole is used as a representative example to illustrate the methodology and expected findings. nih.gov The Hirshfeld surface is generated, and a corresponding 2D "fingerprint plot" is created, which summarizes all intermolecular contacts.

The analysis quantifies the percentage contribution of various atom-to-atom contacts to the total Hirshfeld surface area. This allows for a detailed understanding of the forces governing the crystal packing, such as hydrogen bonding and van der Waals interactions. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Similar Nitroimidazole Derivative. nih.gov
Contact TypeContribution (%)Interaction Type
H···O / O···H33.3 - 35.1Weak Hydrogen Bonding
H···H25.1 - 27.0Van der Waals
H···Cl / Cl···H16.7 - 17.0Halogen Bonding / Weak Hydrogen Bonding
H···N / N···H10.0 - 11.1Weak Hydrogen Bonding
H···C / C···H5.5 - 6.2Van der Waals

In the crystal structure of imidazole derivatives, hydrogen bonds play a significant role in defining the supramolecular architecture. nih.goviucr.org While this compound lacks a classic N-H donor, the hydrogen atoms on the imidazole ring and the ethyl chain can act as weak donors. These can form C–H···N and C–H···Br interactions. In crystals of related compounds, C–H···O and C–H···N interactions are frequently observed, connecting molecules into dimers or extended chains. nih.gov The Hirshfeld surface analysis for the analogue shows significant contributions from H···O and H···N contacts, highlighting the importance of these weak hydrogen bonds in the crystal packing. nih.gov

Future Prospects and Emerging Research Avenues for 1 2 Bromoethyl 2 Methyl 1h Imidazole

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis and subsequent functionalization of 1-(2-bromoethyl)-2-methyl-1H-imidazole are pivotal for its broader application. Future research avenues will likely concentrate on optimizing its production and developing catalytic methods to modify its structure.

Synthesis: The primary route to this compound involves the N-alkylation of 2-methylimidazole (B133640) with an excess of 1,2-dibromoethane (B42909). Current methods often rely on classical conditions which can lead to mixtures of products, including bis-imidazolyl ethane. Emerging research is expected to focus on catalytic approaches that offer higher regioselectivity and yield.

Phase-Transfer Catalysis (PTC): Solid-liquid phase transfer catalysis has been shown to be effective for the N-alkylation of various imidazoles. researchgate.net Future work could optimize PTC conditions using different catalysts (e.g., crown ethers, quaternary ammonium salts) and solid bases to achieve a more efficient and solvent-free synthesis of this compound. researchgate.net

Heterogeneous Catalysis: The use of solid-supported base catalysts, such as alkaline carbons, presents a green and recyclable alternative for N-alkylation reactions. researchgate.net Developing specific carbon-based or metal-oxide catalysts could enhance selectivity towards the desired mono-alkylation product.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry. This technology could be applied to the synthesis of this compound to improve safety, scalability, and product purity.

Functionalization: The bromoethyl group serves as a key handle for a wide range of post-synthesis modifications. Novel catalytic methods can transform this group into more complex functionalities.

Catalytic ReactionPotential Reagent/CatalystResulting FunctionalityPotential Application
Suzuki CouplingPalladium catalyst, boronic acidAryl- or vinyl-ethyl-imidazolePharmaceutical intermediates, functional materials
Sonogashira CouplingPalladium/copper catalyst, alkyneAlkynyl-ethyl-imidazoleClick chemistry precursors, electronic materials
Buchwald-Hartwig AminationPalladium catalyst, amineAmino-ethyl-imidazoleLigand synthesis, pharmaceutical analogues
Azide Substitution (Click Chemistry)Sodium azideAzido-ethyl-imidazolePrecursor for triazole synthesis via CuAAC

These catalytic functionalizations would significantly expand the library of accessible derivatives, enabling fine-tuning of the molecule's properties for specific applications.

Exploration of New Reactivity Modes and Transformative Reactions

Beyond standard substitutions at the bromoethyl group, future research can delve into less conventional reactivity modes of this compound.

Formation of N-Heterocyclic Carbene (NHC) Precursors: The imidazole (B134444) core can be further alkylated or arylated at the N3 nitrogen atom to form a 1,3-disubstituted imidazolium (B1220033) salt. Subsequent deprotonation at the C2 position would yield an N-heterocyclic carbene (NHC). The bromoethyl group offers a site for tethering the NHC to a support or incorporating it into a chelating ligand framework, opening avenues for its use in homogeneous and heterogeneous catalysis.

Elimination Reactions: Base-induced elimination of hydrogen bromide from the bromoethyl group can generate 1-vinyl-2-methyl-1H-imidazole. This vinyl monomer is a valuable building block for polymerization and can participate in various cycloaddition and metathesis reactions, providing access to complex molecular architectures.

Radical Reactions: The carbon-bromine bond can be cleaved under radical conditions to initiate polymerization or participate in atom transfer radical addition (ATRA) reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of advanced polymer structures.

Advanced Materials Science Applications (e.g., ligands, precursors for functional polymers)

The unique structure of this compound makes it a promising candidate for the development of advanced materials.

Ligands for Coordination Chemistry: Imidazole and its derivatives are well-established ligands in coordination chemistry. wikipedia.org The 2-methylimidazole moiety is a known ligand that mimics the coordination of histidine to metal centers in biological systems. wikipedia.org

Monodentate Ligand: this compound can act as a monodentate ligand, coordinating to transition metals through its unsubstituted N3 nitrogen atom. The steric bulk of the 2-methyl group can influence the coordination geometry and reactivity of the resulting metal complex. wikipedia.org

Post-Coordination Functionalization: The bromoethyl arm provides a reactive site that can be modified after the imidazole has been coordinated to a metal center. This allows for the synthesis of complex, multifunctional metal complexes where the metal's properties can be tuned by secondary modifications.

Precursors for Functional Polymers: The reactive bromoethyl group is an ideal starting point for synthesizing polymers with pendant 2-methylimidazole units. cspi.orgnih.gov Such polymers are of interest for a variety of applications.

Polymer-Supported Catalysts: The pendant imidazole groups can act as ligands to immobilize catalytic metal species, creating recyclable and easily separable catalysts.

Ion-Conducting Membranes: Quaternization of the pendant imidazole groups can lead to the formation of poly(ionic liquid)s. These materials are being actively investigated for applications in batteries, fuel cells, and gas separation membranes.

Epoxy Resin Hardeners: 2-Methylimidazole itself is widely used as a hardener and curing accelerator for epoxy resins. cspi.orgnih.gov Polymers derived from this compound could be integrated into epoxy formulations to modify their thermal and mechanical properties.

Integration into Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. Imidazole derivatives are known to form a variety of supramolecular assemblies through coordination bonds, hydrogen bonding, and other weak interactions. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The imidazole N3 donor can coordinate with metal ions to construct extended one-, two-, or three-dimensional networks. wikipedia.org The bromoethyl group can serve to functionalize the pores of the resulting framework or to link different frameworks together.

Halogen Bonding: The bromine atom on the ethyl side chain can act as a halogen bond donor, interacting with Lewis bases (e.g., anions, lone pairs on heteroatoms). This directional interaction is a powerful tool in crystal engineering and can be used to control the self-assembly of molecules into predictable supramolecular architectures.

Hydrogen Bonding: While the N1 position is blocked, the imidazole C-H bonds can still act as weak hydrogen bond donors. In the solid state, 2-methylimidazole molecules are linked by N–H···N hydrogen bonds to form infinite chains. researchgate.net Although this primary interaction is absent in the N1-substituted title compound, weaker C-H···N and C-H···Br interactions can still play a role in directing its crystal packing.

Supramolecular Complexes with Biological Systems: The imidazole core is a key component of many biological molecules. nih.gov Functionalized imidazoles can be designed to bind to specific biological targets, such as proteins or nucleic acids, through a combination of non-covalent interactions, making them promising for the development of sensors and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-bromoethyl)-2-methyl-1H-imidazole, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via alkylation of 2-methylimidazole using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Reaction optimization involves temperature control (60–80°C) and stoichiometric ratios to minimize side products like di-substituted derivatives .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity. Analytical techniques like ¹H/¹³C NMR and elemental analysis validate structural integrity .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Spectroscopy : ¹H NMR (δ ~4.3 ppm for -CH₂Br, δ ~2.5 ppm for -CH₃), ¹³C NMR (δ ~30–35 ppm for -CH₂Br), and IR (C-Br stretch ~550–600 cm⁻¹) confirm functional groups. Mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction using SHELX programs resolves 3D structure, including bond angles and Br···H interactions. Data collection requires high-resolution synchrotron sources for accurate refinement .

Q. What solvents and conditions stabilize this compound during storage?

  • Stability : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromoethyl group. Use anhydrous solvents (e.g., DCM, THF) for reactions to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • In Silico Design : DFT calculations (B3LYP/6-31G*) model the bromoethyl group’s leaving-group potential. Molecular docking (AutoDock Vina) predicts regioselectivity in Pd-catalyzed couplings with aryl boronic acids .
  • Experimental Validation : Optimize Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base (Na₂CO₃) in THF/H₂O at 80°C. Monitor progress via TLC and isolate products via flash chromatography .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Structure-Activity Analysis : Compare substituent effects using derivatives (e.g., 2-phenyl or 4-nitro analogs). Test against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) via MIC and MTT assays .
  • Mechanistic Studies : Probe membrane disruption (propidium iodide uptake) or enzyme inhibition (e.g., EGFR tyrosine kinase) to clarify mode of action .

Q. How can HPLC-MS address challenges in quantifying trace impurities?

  • Analytical Protocol : Use a C18 column (3.5 µm, 4.6 × 150 mm) with mobile phase (acetonitrile/0.1% formic acid) at 0.8 mL/min. Detect impurities (e.g., unreacted dibromoethane) via MRM transitions in ESI+ mode .

Q. What are the limitations of current ADMET models for imidazole derivatives, and how can they be improved?

  • ADMET Profiling : Use SwissADME to predict bioavailability (%ABS <30 due to bromine’s hydrophobicity). Adjust logP values via substituent modifications (e.g., -OH or -OCH₃) to enhance solubility .
  • In Vivo Validation : Conduct pharmacokinetic studies in rodents to compare predicted vs. observed half-life and metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromoethyl)-2-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(2-bromoethyl)-2-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.